3-(Methylamino)propanoic acid

Description

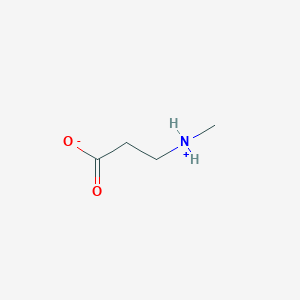

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIPNVCWMXZNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181298 | |

| Record name | beta-Alanine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2679-14-3 | |

| Record name | N-Methyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3-(Methylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine, is a β-amino acid with significant applications in organic synthesis, serving as a versatile building block in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a secondary amine and a carboxylic acid, imparts specific chemical properties that are crucial for its use in the development of novel compounds, including peptide analogues and central nervous system agents. This technical guide provides a comprehensive overview of the core basic properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 164-166 °C | [2] |

| Boiling Point | 217.3 °C at 760 mmHg | [2] |

| Density | 1.052 g/cm³ | [2] |

| Predicted pKa | 3.66 ± 0.12 | |

| Solubility | Soluble in water, slightly soluble in methanol. | |

| Vapor Pressure | 0.051 mmHg at 25°C | [2] |

| LogP | 0.07140 | [2] |

Basicity and pKa Determination

The basicity of this compound is attributed to its secondary amino group. The acid dissociation constant (pKa) is a critical parameter for understanding its ionization state at different pH values, which influences its solubility, reactivity, and biological interactions.

Zwitterionic Nature

Like other amino acids, this compound can exist as a zwitterion, where the carboxylic acid group is deprotonated and the amino group is protonated. The equilibrium between the neutral, cationic, and anionic forms is pH-dependent.

Caption: Zwitterionic equilibrium of this compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.[3][4][5]

Objective: To determine the pKa values of the carboxylic acid and methylamino groups of this compound.

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).

-

Titration with Acid: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and start stirring. Add the standardized 0.1 M HCl solution in small, precise increments from a burette. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed and the pH becomes strongly acidic.

-

Titration with Base: Repeat the process with a fresh sample of the analyte solution, this time titrating with the standardized 0.1 M NaOH solution. Add the base in increments and record the pH after each addition until the pH becomes strongly basic.

-

Data Analysis: Plot the pH values against the volume of titrant (HCl or NaOH) added. The resulting titration curve will show equivalence points, which are the points of steepest slope. The pKa values can be determined from the half-equivalence points, where half of the functional group has been protonated or deprotonated. For the titration with NaOH, the pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the methylamino group (pKa2) is the pH at the second half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of this compound is a key parameter for its formulation and application in various solvent systems. While qualitatively described as soluble in water, quantitative determination is crucial for many applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a specific solvent (e.g., water) at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffers of different pH)

-

Flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a flask containing the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the flask and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: Accurately dilute the saturated solution with the solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Caption: Workflow for solubility determination by the shake-flask method.

Biological Context: General Metabolism of β-Amino Acids

While specific metabolic pathways for this compound are not extensively documented, the general metabolism of β-amino acids involves transamination and further conversion into intermediates of central metabolic pathways.[11][12]

The initial step in the catabolism of many amino acids is the removal of the amino group, a process called transamination.[11] In this reaction, the amino group is transferred to an α-keto acid, commonly α-ketoglutarate, to form glutamate and a β-keto acid. The resulting carbon skeleton can then enter various metabolic pathways. For instance, the carbon skeleton of some β-amino acids can be converted to intermediates of the citric acid cycle, such as succinyl-CoA, which can then be used for energy production or biosynthesis.[12]

References

- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2679-14-3 | Chemsrc [chemsrc.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-methyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-beta-alanine (3-(methylamino)propanoic acid) is a non-proteinogenic β-amino acid with growing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical structure and delves into the primary synthetic methodologies for its preparation. Detailed experimental protocols for key synthesis routes are presented, accompanied by quantitative data to facilitate comparison and reproducibility. Furthermore, this document includes visualizations of synthetic workflows to provide a clear and logical representation of the chemical processes involved.

Chemical Structure and Properties

N-methyl-beta-alanine is a derivative of the naturally occurring β-amino acid, β-alanine, where a methyl group is substituted on the amino nitrogen. This modification influences its chemical properties and biological activity.

Chemical Structure:

The IUPAC name for this compound is this compound.[1] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2679-14-3 |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| Appearance | White to light yellow powder or crystal |

Synthetic Methodologies

Several synthetic routes have been developed for the production of N-methyl-beta-alanine. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The most prominent methods include the hydrolysis of β-methylaminopropionitrile, a multi-step synthesis involving a Mannich reaction, the Michael addition of methylamine to an acrylic acid derivative, and the direct N-methylation of β-alanine.

Hydrolysis of β-methylaminopropionitrile

A highly efficient and high-yield method for the synthesis of N-methyl-beta-alanine is the hydrolysis of β-methylaminopropionitrile.[2] This precursor is readily prepared via the addition reaction of methylamine and acrylonitrile. The subsequent hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by either an acid or a base.[2]

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and temperature control is charged with concentrated hydrochloric acid. The acid is heated to 70°C.[2]

-

Addition of Nitrile: An aqueous solution of β-methylaminopropionitrile (e.g., 149.0 g, containing 84.1 g of the nitrile) is added dropwise to the heated acid over a period of 4 hours, while maintaining the internal temperature at 70°C.[2]

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is degassed at 70°C to remove by-produced ammonia.[2] The resulting aqueous solution of N-methyl-beta-alanine can be used directly or further purified.

-

Reaction Setup: A reaction vessel is charged with a 30% aqueous solution of sodium hydroxide.

-

Reaction: An aqueous solution of β-methylaminopropionitrile is added to the sodium hydroxide solution, and the mixture is heated to 70°C and allowed to react for 4 hours.

-

Work-up: Following the reaction, the mixture is degassed at the same temperature to remove ammonia.

Multi-step Synthesis via Mannich Reaction

A more complex, multi-step synthesis route to produce optically pure β-N-methylamino-L-alanine involves an initial Mannich reaction.[3] This method is particularly relevant for the synthesis of specific stereoisomers.

-

Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and a formaldehyde aqueous solution are stirred at room temperature for 4-10 hours to yield the initial intermediate.[3]

-

Hydrolysis and Decarboxylation: The intermediate from the Mannich reaction is hydrolyzed and decarboxylated using an inorganic base like sodium hydroxide in ethanol, followed by heating under reflux for 10-20 hours. Acidification with dilute hydrochloric acid yields the second intermediate.[3]

-

Debenzylation and Boc Protection: The benzyl protecting group is removed via palladium-carbon catalyzed hydrogenation in the presence of di-tert-butyl dicarbonate (Boc anhydride) to yield the Boc-protected intermediate.[3]

-

Enzymatic Resolution and Protection: An L-acyl aminotransferase is used to resolve the enantiomers, followed by another Boc-protection step.

-

Deprotection: The final step involves the removal of the Boc protecting group using hydrogen chloride in dioxane to yield the final product as a dihydrochloride salt.[3]

Michael Addition of Methylamine to Acrylic Acid Derivatives

The Michael addition of methylamine to an activated alkene, such as an acrylic acid ester, is a direct method for forming the carbon-nitrogen bond in N-methyl-beta-alanine. The use of microwave irradiation can significantly accelerate this reaction and improve yields.[4]

-

Reactants: Methylamine is reacted with an acrylic acid ester (e.g., methyl acrylate) in a suitable solvent like methanol.

-

Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 115-130°C) for a short duration (e.g., 1-3 hours).[4]

-

Work-up and Hydrolysis: The resulting N-methyl-beta-alanine ester is then hydrolyzed to the carboxylic acid, typically under basic conditions, followed by neutralization.

N-methylation of β-alanine

The direct methylation of β-alanine is another synthetic strategy. In biological systems, this transformation is catalyzed by N-methyltransferases using S-adenosyl-L-methionine as the methyl donor.[5][6] In a laboratory setting, chemical methylation can be achieved, although care must be taken to control the degree of methylation to avoid the formation of N,N-dimethyl-beta-alanine.

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic methods, providing a basis for comparison.

| Synthesis Method | Key Reagents | Reported Yield | Reference |

| Acid-Catalyzed Hydrolysis | β-methylaminopropionitrile, HCl | 99.3% | [2] |

| Base-Catalyzed Hydrolysis | β-methylaminopropionitrile, NaOH | 97.4% | [2] |

| Multi-step Mannich Route | Diethyl acetamidomalonate, etc. | 33-38% (combined for first 3 steps) | |

| Microwave-Assisted Michael Addition | Benzylamine, methyl crotonate | 83-98% (for analogous reaction) | [4] |

Conclusion

The synthesis of N-methyl-beta-alanine can be accomplished through several distinct pathways. The hydrolysis of β-methylaminopropionitrile stands out as a particularly high-yielding and efficient method for large-scale production. For the synthesis of enantiomerically pure forms, a multi-step approach involving a Mannich reaction and enzymatic resolution is a viable, albeit more complex, option. The Michael addition and direct N-methylation routes offer alternative strategies, with the former benefiting from modern techniques like microwave-assisted synthesis to enhance reaction rates and yields. The selection of the most appropriate synthetic route will be dictated by the specific requirements of the research or development project, including scale, desired purity, and cost-effectiveness.

References

- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]

- 3. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]

- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of N-methylated beta-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-β-alanine is a non-proteinogenic amino acid that serves as a key intermediate in the biosynthesis of the osmoprotectant β-alanine betaine in certain plants. While its intrinsic biological activity in mammals is not well-characterized, it is utilized in drug development as a synthetic amino acid to enhance the pharmacological properties of peptides. This technical guide provides a comprehensive overview of the known biological activities of N-methyl-β-alanine, its metabolic pathway in plants, and its applications in pharmaceutical research. It also clearly distinguishes it from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), and details relevant experimental protocols for its synthesis, purification, and analysis.

Introduction

N-methyl-β-alanine, also known as 3-(methylamino)propanoic acid, is an N-methylated derivative of the β-amino acid, β-alanine. Its biological significance is primarily understood in the context of plant physiology, where it is a precursor in a specialized metabolic pathway. In the realm of pharmacology, N-methyl-β-alanine is employed to modify peptide structures, thereby improving their stability and therapeutic potential. A crucial point of clarification is the distinction between N-methyl-β-alanine and its structural isomer, β-N-methylamino-L-alanine (BMAA). BMAA is a well-documented neurotoxin implicated in neurodegenerative diseases, and it is imperative to differentiate the biological activities of these two distinct molecules.[1]

Distinction from β-N-methylamino-L-alanine (BMAA)

N-methyl-β-alanine and BMAA are structural isomers with the same molecular formula (C4H10N2O2), but their atomic arrangements and, consequently, their biological effects are vastly different.

-

N-methyl-β-alanine: The methyl group is attached to the nitrogen of the β-amino group.

-

β-N-methylamino-L-alanine (BMAA): The methylamino group is attached to the β-carbon of L-alanine.

BMAA is a potent neurotoxin that can act as an excitotoxin through its interaction with glutamate receptors, particularly NMDA and metabotropic glutamate receptors.[2][3][4] Its neurotoxicity is enhanced in the presence of bicarbonate.[2] In contrast, there is no substantial evidence to suggest that N-methyl-β-alanine exhibits similar neurotoxic properties. The majority of research on the neuropharmacology of N-methylated alanines has focused on BMAA.

Metabolic Pathway in Plants: Biosynthesis of β-Alanine Betaine

The most well-defined biological role of N-methyl-β-alanine is as an intermediate in the synthesis of β-alanine betaine, an osmoprotective compound accumulated by plants in the Plumbaginaceae family under conditions of salinity and hypoxia.[5][6] This pathway involves the sequential N-methylation of β-alanine, catalyzed by a trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT).[5][6]

The enzymatic steps are as follows:

-

β-alanine to N-methyl-β-alanine: The N-methyltransferase catalyzes the transfer of a methyl group from SAM to the amino group of β-alanine.

-

N-methyl-β-alanine to N,N-dimethyl-β-alanine: The same enzyme facilitates the addition of a second methyl group.

-

N,N-dimethyl-β-alanine to β-alanine betaine: A final methylation step completes the synthesis of β-alanine betaine.

Biological Activity in Mammals and Pharmaceutical Applications

Direct research on the intrinsic biological activity of N-methyl-β-alanine in mammals is limited. However, it has been noted for its potential as an antinociceptive (pain-reducing) agent and its ability to synergistically increase the potency of the opioid peptide, dermorphin.[7] The precise mechanism of this synergy is not fully elucidated but may involve alterations in receptor binding or signaling of dermorphin.

The primary application of N-methyl-β-alanine in a pharmaceutical context is as a building block in peptide synthesis to create more drug-like molecules. N-methylation of peptide backbones can confer several advantageous properties:

-

Increased Proteolytic Stability: The methyl group can sterically hinder the action of proteases, prolonging the half-life of the peptide.

-

Enhanced Membrane Permeability: The increased lipophilicity can improve absorption and distribution.

-

Conformational Constraint: N-methylation can lock the peptide into a more bioactive conformation, potentially increasing receptor affinity and selectivity.

Quantitative Data

Quantitative data on the biological activity of N-methyl-β-alanine is sparse. The most relevant data comes from the study of the N-methyltransferase enzyme in plants.

| Parameter | Substrate | Value | Organism | Reference |

| Apparent Km | β-Alanine | 5.3 mM | Limonium latifolium | [6] |

| Apparent Km | N-methyl-β-alanine | 5.7 mM | Limonium latifolium | [6] |

| Apparent Km | N,N-dimethyl-β-alanine | 5.9 mM | Limonium latifolium | [6] |

| Apparent Km | S-adenosyl-L-methionine | 45 µM | Limonium latifolium | [6] |

Experimental Protocols

Synthesis of N-methyl-β-alanine

This protocol describes a general method for the synthesis of N-methyl-β-alanine via the hydrolysis of β-methylaminopropionitrile.

Materials:

-

β-methylaminopropionitrile

-

20% aqueous potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl) for pH adjustment

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Heat a 20% aqueous KOH solution to 80°C.

-

Slowly add β-methylaminopropionitrile dropwise to the heated KOH solution over 4 hours, maintaining the temperature at 80°C.

-

After the addition is complete, continue heating at 80°C to degas and remove ammonia.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and adjust the pH to isolate N-methyl-β-alanine.

Purification of N-methyl-β-alanine by Recrystallization

Materials:

-

Crude N-methyl-β-alanine

-

Deionized water

-

Methanol

-

Activated charcoal (optional)

-

Filtration apparatus

Procedure:

-

Dissolve the crude N-methyl-β-alanine in a minimal amount of hot deionized water.

-

If the solution is colored, add a small amount of activated charcoal and swirl.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Slowly add methanol (approximately 5 times the volume of water) to the hot filtrate to induce cloudiness.

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (0-4°C) to promote crystallization.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Analysis of N-methyl-β-alanine by HPLC

This protocol provides a general method for the analysis of N-methylated amino acids.

Instrumentation:

-

HPLC system with a UV or fluorescence detector. Derivatization is required for detection.

Pre-column Derivatization with o-Phthalaldehyde (OPA):

-

Mix the N-methyl-β-alanine sample with OPA reagent in a borate buffer.

-

Allow the reaction to proceed for a short time (e.g., 1-2 minutes).

-

Inject the derivatized sample onto the HPLC column.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate)

-

Mobile Phase B: Acetonitrile or methanol

-

Gradient: A suitable gradient from low to high organic phase.

-

Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

Conclusion

N-methyl-β-alanine is a molecule with a well-defined role in plant metabolism as an intermediate in the synthesis of the osmoprotectant β-alanine betaine. In mammals, its intrinsic biological activity remains largely unexplored, with current knowledge pointing towards potential antinociceptive effects and synergistic interactions with opioid peptides. Its primary utility for researchers in drug development lies in its application as a synthetic building block to enhance the pharmacokinetic properties of peptide-based therapeutics. It is critical for researchers to distinguish N-methyl-β-alanine from its neurotoxic isomer, BMAA, to avoid erroneous interpretation of biological data. Further investigation is warranted to fully elucidate the pharmacological profile and potential therapeutic applications of N-methyl-β-alanine in mammalian systems.

References

- 1. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]

- 6. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

The Function of N-Methyl-Beta-Alanine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Unique Non-Proteinogenic Amino Acid in Metabolism and Medicinal Chemistry

Abstract

N-methyl-beta-alanine is a non-proteinogenic amino acid that, while not a direct participant in major signaling pathways in mammals, holds significance in specialized metabolic processes and serves as a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the current understanding of N-methyl-beta-alanine, focusing on its biosynthesis, its role as a metabolic intermediate, and its application in drug development, particularly in the modification of peptide therapeutics. This document clarifies its distinction from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), and summarizes key quantitative data and experimental methodologies to support further research and development.

Introduction: Defining N-Methyl-Beta-Alanine

N-methyl-beta-alanine is a derivative of the beta-amino acid, beta-alanine, with a methyl group attached to the nitrogen atom.[1] Its chemical structure confers distinct properties that make it a subject of interest in both natural product biosynthesis and synthetic chemistry. It is crucial to distinguish N-methyl-beta-alanine from its isomers, as they possess vastly different biological activities.

-

N-Methyl-Beta-Alanine: The subject of this guide, primarily known as an intermediate in the synthesis of beta-alanine betaine in plants.[2]

-

β-N-methylamino-L-alanine (L-BMAA): A neurotoxin produced by cyanobacteria that has been implicated in neurodegenerative diseases.[3][4] It acts as an excitotoxin through its interaction with glutamate receptors.[4][5]

-

N-methyl-DL-alanine: An alpha-amino acid derivative used as a building block in peptide synthesis to enhance stability and bioavailability.[6][7]

This guide will focus exclusively on the synthesis and functions attributed to N-methyl-beta-alanine.

Biosynthesis of N-Methyl-Beta-Alanine in Plants

The primary and most well-characterized role of N-methyl-beta-alanine is as an intermediate in the synthesis of the osmoprotectant beta-alanine betaine in certain plant species, particularly within the Plumbaginaceae family.[2][8] This pathway involves the sequential methylation of beta-alanine.

The synthesis is catalyzed by a trifunctional, S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMTase).[2] This enzyme facilitates the transfer of a methyl group from SAM to beta-alanine, forming N-methyl-beta-alanine. The same enzyme then catalyzes the subsequent methylations to produce N,N-dimethyl-beta-alanine and finally beta-alanine betaine.[2]

Enzyme Kinetics

The N-methyltransferase from Limonium latifolium has been purified and characterized, providing the following kinetic data.[2]

| Substrate | Apparent K_m (mM) |

| Beta-Alanine | 5.3 |

| N-Methyl-Beta-Alanine | 5.7 |

| N,N-Dimethyl-Beta-Alanine | 5.9 |

| S-Adenosyl-L-Methionine | 0.045 |

Table 1: Apparent Michaelis-Menten constants (K_m) for the N-methyltransferase from Limonium latifolium leaves.[2]

Signaling Pathway Diagram

Application in Drug Development and Peptide Synthesis

While direct pharmacological activity of N-methyl-beta-alanine is not well-documented, its utility as a synthetic building block in drug development is an area of significant interest. The incorporation of N-methylated amino acids into peptides is a strategy to enhance their therapeutic potential.[9]

N-methylation of the peptide backbone can:

-

Increase Proteolytic Stability: The methyl group provides steric hindrance, protecting the amide bond from enzymatic degradation.[9]

-

Enhance Membrane Permeability: The modification can alter the physicochemical properties of the peptide, potentially improving its absorption and distribution.[9]

-

Constrain Conformation: N-methylation can restrict the conformational flexibility of the peptide, which can lead to a more favorable binding to its target.[9]

Case Study: Dermorphin Analogs

A notable example of N-methyl-beta-alanine's application is in the development of analogs of dermorphin, a potent opioid peptide.[8] In a study of dermorphin tetrapeptide analogs, N-methyl-beta-alanine was substituted at position 4. One of the resulting compounds, ADAMB, demonstrated strong oral antinociceptive activity in mice.[8]

| Compound | Administration | ED_50 (mg/kg) |

| ADAMB (containing N-methyl-beta-alanine) | Oral | 5.8 |

| Morphine | Oral | 22.2 |

Table 2: Comparison of the oral antinociceptive activity (ED_50) of a dermorphin analog containing N-methyl-beta-alanine (ADAMB) and morphine in the mouse tail pressure test.[8]

General Workflow for N-Methylated Peptide Synthesis

Experimental Protocols

Detailed experimental protocols for assessing the direct pharmacological activity of N-methyl-beta-alanine are scarce in the literature. However, protocols for the synthesis of N-methyl-beta-alanine derivatives and their incorporation into peptides are available.

Synthesis of N-Methyl-Beta-Alanine Derivatives

A general method for the preparation of N-methyl-beta-alanine derivatives involves a one-pot reaction with the following steps:

-

Acylation: A carboxylic acid (RCOOH) is acylated with oxalyl chloride.

-

First Substitution: Methylamine is added to the reaction mixture to perform a substitution reaction.

-

Second Substitution: Sodium hydride and chloropropionic acid or bromopropionic acid are added to yield the N-methyl-beta-alanine derivative.

Note: This is a generalized description based on a patent for the synthesis of N-methyl-beta-alanine derivatives and should be adapted and optimized for specific substrates and scales.

Incorporation of N-Methyl-Beta-Alanine into Peptides via SPPS

The solid-phase peptide synthesis (SPPS) of peptides containing N-methyl-beta-alanine typically follows these steps:

-

Resin Preparation: An appropriate resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Coupling: The Fmoc-protected N-methyl-beta-alanine is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the deprotected resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Directions

The current body of scientific literature defines the primary function of N-methyl-beta-alanine as a metabolic intermediate in the biosynthesis of beta-alanine betaine in plants and as a valuable synthetic tool in medicinal chemistry. Its application in modifying peptides to improve their pharmacokinetic properties is a promising area for drug development, as evidenced by its use in potent dermorphin analogs.

However, a significant gap exists in the understanding of the direct pharmacological effects of N-methyl-beta-alanine in mammalian systems. Future research should focus on:

-

Pharmacological Screening: Comprehensive screening of N-methyl-beta-alanine against a wide range of receptors, enzymes, and ion channels to identify potential biological targets.

-

In Vivo Studies: Investigation of the pharmacokinetics, safety profile, and potential therapeutic effects of N-methyl-beta-alanine in animal models.

-

Exploration of Novel Derivatives: Synthesis and evaluation of novel derivatives of N-methyl-beta-alanine to explore structure-activity relationships and identify compounds with desirable pharmacological properties.

A deeper understanding of the biological activities of this unique non-proteinogenic amino acid may unlock new avenues for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Neurotoxin: A Technical Guide to the Discovery and Natural Occurrence of 3-(Methylamino)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanoic acid, more commonly known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid that has garnered significant scientific attention due to its potent neurotoxic properties and its putative association with neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for BMAA, intended for researchers, scientists, and professionals in the field of drug development.

Discovery

The story of BMAA's discovery is intrinsically linked to the high incidence of a neurodegenerative disease complex, Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), observed among the Chamorro people of Guam in the mid-20th century.[1] Initial investigations into the local diet led to the isolation of BMAA from the seeds of the cycad tree, Cycas micronesica, in 1967.[1] The consumption of flour made from these seeds was a common practice among the Chamorro population.[1] This discovery prompted further research into a potential environmental cause for this neurological disorder.

Natural Occurrence and Distribution

Once thought to be confined to cycad plants, subsequent research has revealed that BMAA is produced by a diverse range of organisms and is found in various ecosystems worldwide.

Producers of BMAA:

-

Cyanobacteria: A wide array of both free-living and symbiotic cyanobacteria, spanning marine, freshwater, and terrestrial environments, are now recognized as primary producers of BMAA.[2][3] This widespread production by cyanobacteria is a significant factor in the global distribution of BMAA.

-

Diatoms and Dinoflagellates: Beyond prokaryotes, certain eukaryotic microalgae, including various species of diatoms and dinoflagellates, have also been identified as producers of BMAA.[4][5]

Bioaccumulation and Biomagnification:

A critical aspect of BMAA's environmental toxicology is its ability to bioaccumulate in organisms and biomagnify through food webs. This has been observed in both terrestrial and aquatic ecosystems. For instance, BMAA produced by symbiotic cyanobacteria in the roots of cycad trees can accumulate in the seeds. Flying foxes that consume these seeds show significantly higher concentrations of BMAA.[3] Similarly, in aquatic environments, BMAA can accumulate in shellfish, crustaceans, and fish.[6][7][8]

Quantitative Data on Natural Occurrence

The concentration of BMAA varies considerably depending on the organism, environmental conditions, and the analytical methods employed. The following tables summarize quantitative data from various studies.

Table 1: BMAA Concentrations in Cyanobacteria

| Cyanobacterial Species/Sample | Concentration (µg/g dry weight) | Reference |

| Nostoc sp. (axenic culture) | 0.3 | [3] |

| Cyanobacterial bloom (South Florida) | up to ~7000 | [9] |

| Myxosarcina sp. 06146 | Varies with culture media | [10] |

| Nostoc sp. 06077 | Varies with culture media | [10] |

| Various freshwater isolates (Australia) | Generally higher than other regions | [11] |

Table 2: BMAA Concentrations in Cycad Seeds and Flour

| Sample | Concentration | Reference |

| Cycas micronesica coralloid roots (mildly infected) | 37 µg/g | [3] |

| Processed cycad flour | 0.00 to 18.39 µg/g (mean 5.44 µg/g) | [12] |

| Processed cycad flour (mean) | ~0.005% by weight | [13] |

Table 3: BMAA Concentrations in Aquatic Organisms

| Organism | Concentration | Reference |

| Blue mussel, oyster, shrimp, plaice, char, herring (Swedish markets) | 0.01-0.90 µg/g wet weight | [8] |

| Crabs (aquatic) | 4.7 to 14.1 µg/g dry weight | [7][14] |

| Oysters (aquatic) | 6.8 to 46.9 µg/g dry weight | [7][14] |

| Mussels (aquatic) | 0.63 to 1.6 µg/g wet weight | [7][14] |

| Fish (various species) | Varies | [7][15] |

Table 4: BMAA Concentrations in Diatoms

| Diatom Species | Concentration (ng/g dry weight) | Reference |

| Various axenic cultures | 1.1 to 3.8 | [5] |

| Freshwater diatom cultures | up to 369.64 | [4][16] |

Proposed Mechanisms of Neurotoxicity

The neurotoxic effects of BMAA are thought to be mediated through several mechanisms, which are not mutually exclusive.

Excitotoxicity via Glutamate Receptor Activation

BMAA can act as an agonist at glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.[17][18][19] This leads to excessive neuronal excitation, an influx of calcium ions (Ca2+), and the generation of reactive oxygen species (ROS), ultimately causing neuronal cell death.[17][20]

Protein Misincorporation and ER Stress

BMAA can be mistakenly incorporated into nascent polypeptide chains in place of the amino acid L-serine during protein synthesis.[1][21][22] This misincorporation can lead to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[23]

Inhibition of the Cystine/Glutamate Antiporter (System Xc⁻)

BMAA can inhibit the system Xc⁻ antiporter, which is responsible for the cellular uptake of cystine in exchange for glutamate.[24] This inhibition leads to a depletion of intracellular glutathione (GSH), a major antioxidant, thereby increasing oxidative stress. It also results in an increased release of glutamate into the extracellular space, contributing to excitotoxicity.[24]

Experimental Protocols

Accurate detection and quantification of BMAA are challenging due to its low concentrations in complex biological matrices and the presence of isomers such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG). The following outlines key experimental steps commonly employed.

Sample Preparation and Extraction

The extraction method depends on whether free, soluble-bound, or total BMAA is being analyzed.

-

Free BMAA: Extraction is typically performed using 0.1 M trichloroacetic acid (TCA). The sample is homogenized in TCA, centrifuged, and the supernatant containing the free amino acids is collected.

-

Total Soluble BMAA: The supernatant from the TCA extraction is subjected to acid hydrolysis (typically 6 M HCl at 110°C for 16-24 hours) to release BMAA from soluble-bound forms.

-

Total BMAA: The entire sample (or the pellet from the TCA extraction for protein-bound BMAA) is subjected to acid hydrolysis.

Analytical Techniques

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires pre-column derivatization of BMAA with a fluorescent tag, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). While sensitive, it can be prone to interference from co-eluting compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely accepted method for BMAA analysis due to its high selectivity and sensitivity. It can be performed with or without derivatization.

-

With Derivatization: Derivatizing agents like AQC or propyl chloroformate are used to improve chromatographic separation and ionization efficiency.

-

Without Derivatization (Underivatized): Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of the polar, underivatized BMAA molecule.

-

-

Capillary Electrophoresis (CE): This technique has also been used for the determination of BMAA in cyanobacterial samples.

Biosynthesis

The biosynthetic pathway of BMAA in cyanobacteria and other producing organisms remains largely unelucidated.[2] Several hypothetical pathways have been proposed, but they currently lack definitive experimental support.[25] The regulation of BMAA production appears to be influenced by environmental factors, with some studies suggesting an increase in production under nitrogen-limited conditions.

Conclusion

This compound is a globally distributed neurotoxin produced by a variety of microorganisms. Its discovery, linked to a cluster of neurodegenerative diseases in Guam, has spurred decades of research into its natural occurrence, toxicology, and analytical detection. While significant progress has been made in understanding its distribution and in developing robust analytical methods, further research is needed to fully elucidate its biosynthetic pathway and the precise molecular mechanisms underlying its neurotoxicity. This knowledge is crucial for assessing the risks associated with environmental exposure and for the development of potential therapeutic interventions.

References

- 1. The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Microbial BMAA and the Pathway for Parkinson’s Disease Neurodegeneration [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Diatoms: A Novel Source for the Neurotoxin BMAA in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyanobacterial Blooms and the Occurrence of the neurotoxin beta-N-methylamino-L-alanine (BMAA) in South Florida Aquatic Food Webs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Content of the neurotoxins cycasin (methylazoxymethanol beta-D-glucoside) and BMAA (beta-N-methylamino-L-alanine) in cycad flour prepared by Guam Chamorros - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino-3-(methylamino)-propanoic acid (BMAA) in cycad flour: an unlikely cause of amyotrophic lateral sclerosis and parkinsonism-dementia of Guam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. BMAA selectively injures motor neurons via AMPA/kainate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Uptake of β-N-methylamino-L-alanine (BMAA) into glutamate-specific synaptic vesicles: Exploring the validity of the excitotoxicity mechanism of BMAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The cycad neurotoxic amino acid, beta-N-methylamino-L-alanine (BMAA), elevates intracellular calcium levels in dissociated rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]

- 22. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Proposed Neurotoxin β-N-Methylamino-l-Alanine (BMAA) Is Taken up through Amino-Acid Transport Systems in the Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-methyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-beta-alanine, also known as 3-(methylamino)propanoic acid, is a derivative of the naturally occurring beta-amino acid, beta-alanine. As a modified amino acid, it holds potential interest in various fields, including drug development and biochemical research, due to its unique structural and chemical properties. Its applications can range from serving as a building block in peptide synthesis to acting as a synthetic amino acid in various industrial and pharmaceutical contexts.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-methyl-beta-alanine, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of N-methyl-beta-alanine are crucial for predicting its behavior in biological systems, designing formulations, and developing analytical methods. The following tables summarize the key quantitative data available for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3-(Methylamino)propionic Acid, N-Methyl-β-aminopropionic Acid | [2] |

| CAS Number | 2679-14-3 | [2] |

| Molecular Formula | C4H9NO2 | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Property | Value | Source |

| Molecular Weight | 103.12 g/mol | [3] |

| Melting Point | 149 °C | TCI America |

| Boiling Point | 217.3 °C | [1] |

| pKa | Data not available | |

| Solubility | Data not available; Beta-alanine is highly soluble in water.[3] | |

| LogP | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of physicochemical data. Below are methodologies for determining the key properties of N-methyl-beta-alanine.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a standard technique for its determination.

Materials:

-

N-methyl-beta-alanine sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the N-methyl-beta-alanine sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Tap the closed end of the capillary tube on a hard surface to compact the sample at the bottom. A sample height of 2-3 mm is ideal.[4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a precise measurement, use a fresh sample and set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point.[4]

-

Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Determination of pKa (Acid-Base Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, pKa values are determined for the carboxylic acid and amino groups.[5]

Materials:

-

N-methyl-beta-alanine sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Accurately weigh a known amount of N-methyl-beta-alanine and dissolve it in a known volume of deionized water in a beaker.

-

If starting from the zwitterionic form, first titrate with HCl to fully protonate the molecule. To do this, add the HCl solution in small increments from a burette while continuously monitoring the pH with a calibrated pH meter. Record the pH after each addition.

-

Once the pH is low (e.g., around 1.5-2.0), begin the titration with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches a high value (e.g., around 11-12).

-

Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

-

The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve).[5] The first pKa (for the carboxyl group) is the pH at which half of the carboxyl groups have been deprotonated. The second pKa (for the methylamino group) is the pH at which half of the amino groups have been deprotonated.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Materials:

-

N-methyl-beta-alanine sample

-

Water (or other relevant buffer)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of N-methyl-beta-alanine to a vial containing a known volume of the solvent (e.g., water).

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). Equilibrium is reached when successive measurements of the concentration of the solute in the solution are consistent.[6]

-

After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-methyl-beta-alanine in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.

Materials:

-

N-methyl-beta-alanine sample

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)

-

A set of standard compounds with known LogP values

-

Solvents for sample and standard preparation

Procedure:

-

Prepare a series of mobile phases with varying concentrations of the organic solvent.

-

Prepare solutions of the standard compounds and the N-methyl-beta-alanine sample in the mobile phase.

-

For each mobile phase composition, inject the standards and the sample onto the HPLC column and record the retention time (t_R).

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

For each standard, extrapolate the retention factor to 100% aqueous mobile phase to obtain k_w.

-

Calculate log k_w for each standard.

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

-

Determine the log k_w for N-methyl-beta-alanine using the same extrapolation method.

-

Use the calibration curve to determine the LogP of N-methyl-beta-alanine from its log k_w value.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amino acid derivative like N-methyl-beta-alanine.

Caption: Workflow for the physicochemical characterization of N-methyl-beta-alanine.

N-Methyl-beta-alanine Synthesis Pathway

While N-methyl-beta-alanine can be synthesized through various routes, one potential pathway involves the N-methylation of beta-alanine. In some organisms, it is an intermediate in the synthesis of beta-alanine betaine.[7]

Caption: Biosynthetic pathway of β-Alanine Betaine via N-methyl-β-alanine.

References

- 1. N-Methyl-β-alanine | 2679-14-3 | FM122909 | Biosynth [biosynth.com]

- 2. N-Methyl-beta-alanine | 2679-14-3 | TCI AMERICA [tcichemicals.com]

- 3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(Methylamino)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine. The document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) for the characterization of this compound. The presented data and protocols are intended to support research, development, and quality control activities involving this molecule.

Introduction

This compound (C₄H₉NO₂) is a β-amino acid with a molecular weight of 103.12 g/mol .[1][2] Its structure, featuring a secondary amine and a carboxylic acid, makes it a molecule of interest in various chemical and pharmaceutical contexts. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide outlines the key spectroscopic techniques and expected data for this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported quantitative data from the spectroscopic analysis of this compound and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following data is based on a derivative of N-methyl-β-alanine and serves as an estimation of the chemical shifts for this compound.

¹H NMR (Proton NMR) Spectroscopic Data

| Protons | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration |

| -CH₃ (Methyl) | 3.04 | s (singlet) | 3H |

| -CH₂-N (Methylene adjacent to Nitrogen) | 3.66 | t (triplet) | 2H |

| -CH₂-C=O (Methylene adjacent to Carbonyl) | 2.46-2.64 | m (multiplet) | 2H |

| -COOH (Carboxylic Acid) | 10-12 | br s (broad singlet) | 1H |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm (Estimated) |

| -C H₃ (Methyl) | 33.5 |

| -C H₂-N (Methylene adjacent to Nitrogen) | 45.7 |

| -C H₂-C=O (Methylene adjacent to Carbonyl) | 36.6 |

| -C OOH (Carbonyl) | 174.1-175.3 |

Table 2: Mass Spectrometry (MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) Data [3]

| Mass-to-Charge Ratio (m/z) | Relative Abundance |

| 116.09 | 999 |

| 73.048 | 511 |

| 147.066 | 182 |

| 117.092 | 111 |

| 190.108 | 89 |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Expected)

| Functional Group | Characteristic Absorption (cm⁻¹) | Bond Vibration |

| Carboxylic Acid (-COOH) | 2500-3300 (broad) | O-H stretch |

| Carbonyl (C=O) | 1700-1725 | C=O stretch |

| Secondary Amine (N-H) | 3300-3500 (moderate) | N-H stretch |

| C-N Stretch | 1020-1250 | C-N stretch |

| C-H Stretch (Alkyl) | 2850-2960 | C-H stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquire ¹H NMR spectra to determine proton chemical shifts, multiplicities, and integrations.

-

Acquire ¹³C NMR spectra to identify the chemical shifts of the unique carbon atoms in the molecule.

-

Standard pulse programs for both ¹H and ¹³C NMR should be used.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation.

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure to form a transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-H, C-N).

-

Compare the obtained spectrum with standard correlation charts to confirm the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography Inlet):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.

-

-

Ionization and Mass Analysis:

-

Utilize Electron Ionization (EI) to fragment the molecule.

-

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation can provide insights into the different parts of the molecule.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between spectroscopic data and molecular structure.

References

- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of CAS 2679-14-3 (N-Methyl-β-alanine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-β-alanine (CAS 2679-14-3), also known as 3-(methylamino)propionic acid, is a versatile building block and bioactive molecule with emerging applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its core research applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), its potential as an antinociceptive agent, and its interaction with GABA receptors. This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development.

Core Molecular Properties

N-Methyl-β-alanine is a derivative of the non-proteinogenic amino acid β-alanine, featuring a methyl group on the nitrogen atom. This modification imparts distinct physicochemical properties that are leveraged in its various applications.

| Property | Value | Reference |

| CAS Number | 2679-14-3 | [General knowledge] |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Synonyms | 3-(Methylamino)propionic acid, N-Methyl-beta-alanine | [2][3] |

| Appearance | White to light yellow powder/crystal | [General knowledge] |

| Solubility | Soluble in water | [2] |

Research Applications

Linker in PROTAC Synthesis

N-Methyl-β-alanine and its derivatives are utilized as linkers in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Antinociceptive Potential

While one source describes N-Methyl-β-alanine as a potent antinociceptive agent, specific quantitative data to support this for the N-methylated compound is lacking in the current scientific literature.[5] However, research on its parent compound, β-alanine, has demonstrated antinociceptive effects.

A study on β-alanine in a hot plate test in mice showed a significant increase in latency time at doses of 30 and 45 mg/kg, indicating an analgesic effect.[6] The proposed mechanism involves interaction with GABAergic and nitric oxide (NO) production pathways.[6]

| Compound | Dose (mg/kg) | Test | Effect | Reference |

| β-alanine | 15 | Hot Plate (mice) | No significant effect on latency time | [6] |

| β-alanine | 30 | Hot Plate (mice) | Significant increase in latency time | [6] |

| β-alanine | 45 | Hot Plate (mice) | Significant increase in latency time | [6] |

| Morphine | 10 | Hot Plate (mice) | Significant increase in latency time | [6] |

The potential signaling pathway for the antinociceptive effect of β-alanine is depicted below. It is hypothesized that N-Methyl-β-alanine may act through a similar mechanism.

Interaction with GABA Receptors

As a derivative of GABA, N-Methyl-β-alanine is postulated to interact with GABA receptors. While direct binding data for the N-methylated compound is scarce, studies on β-alanine have shown high-affinity binding to synaptosome-enriched fractions of the rat central nervous system, which may be related to synaptic receptors for inhibitory amino acids.[7] Furthermore, β-alanine has been shown to bind to GABAA receptors, albeit with a much slower binding rate compared to GABA itself.[8]

| Ligand | Receptor | Binding Rate Constant (M⁻¹s⁻¹) | Reference |

| GABA | GABAA | 5.38 x 10⁶ | [8] |

| β-alanine | GABAA | 2.25 x 10⁴ | [8] |

This interaction with inhibitory neurotransmitter receptors is a key area for further investigation into the pharmacological profile of N-Methyl-β-alanine.

Parakeratosis Inhibitor

Several commercial suppliers list N-Methyl-β-alanine as a parakeratosis inhibitor, suggesting its use in skincare products.[2] Parakeratosis is a skin condition characterized by the retention of nuclei in the stratum corneum, often associated with rapid cell turnover. However, a review of the scientific literature did not yield any studies or quantitative data to substantiate this claim or elucidate the mechanism of action.

Experimental Protocols

Synthesis of 3-(Methylamino)propionic acid hydrochloride

This protocol is adapted from the synthesis of methyl 3-(methylamino)propanoate and its subsequent hydrolysis.[9]

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

-

Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL) in a suitable reaction vessel.

-

Cool the solution to -20°C.

-

Slowly add a 2M solution of methylamine in tetrahydrofuran (90 mL, 180 mmol) via an addition funnel, maintaining the reaction temperature at -20°C with constant stirring for 2 hours.

-

After the reaction is complete, remove the solvent under vacuum.

-

Distill the residue under reduced pressure (45°C, 5 Torr) to yield methyl 3-(methylamino)propanoate as a colorless liquid.

Step 2: Hydrolysis to 3-(Methylamino)propionic acid hydrochloride

-

Dissolve the methyl 3-(methylamino)propanoate in 5 M HCl (40 mL).

-

Reflux the mixture for 16 hours.

-

Evaporate the solvent under vacuum to yield 3-(methylamino)propionic acid hydrochloride as a hygroscopic white solid.

The workflow for this synthesis is outlined below:

Quantitative Analysis

While a specific protocol for N-Methyl-β-alanine is not detailed, methods for the quantitative analysis of the structurally similar and often co-analyzed neurotoxin β-N-methylamino-L-alanine (BMAA) can be adapted. A common method is capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS).[10]

General Procedure for Sample Preparation and Analysis:

-

Extraction: For biological samples, perform a strong acid hydrolysis (e.g., with 6 M HCl) of lyophilized tissue to release the analyte from any protein-bound forms.

-

Cleanup: Use a cation-exchange solid-phase extraction (SPE) procedure to clean up the sample and lower the ionic strength, which aids in field-amplified stacking during injection.

-

Derivatization (Optional but common for LC-MS): For liquid chromatography methods, derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is often used to improve chromatographic retention and detection sensitivity.

-

Instrumentation: Analyze the sample using CE-MS/MS or LC-MS/MS.

-

Quantification: Use an isotope dilution method with a deuterated internal standard (e.g., N-Methyl-β-alanine-d3) for accurate quantification.[11]

Conclusion and Future Directions

N-Methyl-β-alanine (CAS 2679-14-3) is a molecule of growing interest in chemical and pharmaceutical research. Its utility as a linker in PROTAC technology is a promising area of drug discovery, though more quantitative data on the performance of PROTACs containing this specific linker are needed. The preliminary evidence for its antinociceptive properties, largely inferred from its parent compound β-alanine, warrants further direct investigation to quantify its efficacy and elucidate its mechanism of action. Furthermore, a deeper exploration of its interaction with GABA and other neurotransmitter receptors could reveal novel therapeutic applications. The claimed use as a parakeratosis inhibitor remains to be scientifically validated. The availability of straightforward synthetic routes will facilitate the broader investigation of this compound's potential in various research fields. Future research should focus on generating robust quantitative biological data for N-Methyl-β-alanine to fully realize its therapeutic and chemical potential.

References

- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Methylamino)Propionic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Methyl-β-alanine | 2679-14-3 | FM122909 | Biosynth [biosynth.com]

- 6. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 7. High-affinity binding processes for GABA, glycine, and beta-alanine in synaptosome-enriched fractions of rats CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 10. Quantitative determination of the neurotoxin β-N-methylamino-L-alanine (BMAA) by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Methyl-beta-alanine-d3 | Benchchem [benchchem.com]

Unlocking the Potential of Peptides: An In-depth Technical Guide to N-methylated Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals